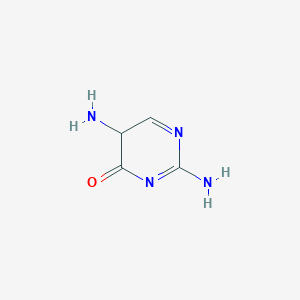

2,5-Diamino-4(1H)-pyrimidinone

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Biology

Pyrimidine derivatives are a class of heterocyclic aromatic compounds that play a crucial role in numerous biological processes. nih.gov The pyrimidine scaffold is a fundamental component of nucleobases such as cytosine, thymine, and uracil (B121893), which are the building blocks of nucleic acids, DNA and RNA. nih.govresearchgate.net This inherent biological relevance has made pyrimidine and its derivatives a focal point of research in medicinal chemistry and drug discovery.

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of compounds with a broad spectrum of biological activities. sjomr.org.in Researchers have successfully developed pyrimidine derivatives with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govgsconlinepress.com The ability to introduce various functional groups onto the pyrimidine core enables the fine-tuning of their pharmacological properties, making them attractive candidates for the development of new therapeutic agents. sjomr.org.in

Historical Context of 2,5-Diamino-4(1H)-pyrimidinone Research

While the broader family of pyrimidines has a long history in chemical and medical research, dating back to the discovery of its constituents in nucleic acids, dedicated research on this compound is a more recent development. researchgate.net Early interest in similar structures, such as 2,4-diamino-6-hydroxypyrimidine (B22253), was driven by their potential as inhibitors of enzymes like GTP cyclohydrolase I, which is involved in the synthesis of tetrahydrobiopterin (B1682763).

More focused investigations into this compound and its close analogs, such as 2,5-diamino-5,6-dihydro-1H-pyrimidine-4-one, gained momentum with the discovery of their role as key intermediates in the synthesis of potent antibiotics. researchgate.netresearchgate.net For instance, the synthesis of TAN-1057A/B, an antibiotic with activity against methicillin-resistant Staphylococcus aureus (MRSA), utilizes a derivative of this pyrimidinone core. researchgate.netresearchgate.net This has spurred further exploration into synthetic routes and potential applications of this specific pyrimidine derivative.

Overview of Key Research Areas for the Compound

Current academic research on this compound and its related structures is concentrated in several key areas:

Synthetic Methodology: A significant portion of research is dedicated to developing novel and efficient synthetic pathways to produce this compound and its derivatives. researchgate.netresearchgate.netgoogle.com This includes the exploration of different starting materials, catalysts, and reaction conditions to improve yield and purity.

Precursor for Biologically Active Molecules: The compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic value. ontosight.aialzchem.com A primary focus is its use in creating novel antibiotics and anticancer agents. researchgate.netacs.org

Biological and Pharmacological Evaluation: Researchers are actively investigating the biological activities of newly synthesized derivatives of this compound. This includes screening for antimicrobial, anticancer, and enzyme inhibitory properties. acs.orgacs.orgnih.gov For example, derivatives have been explored as dihydrofolate reductase inhibitors. acs.org

Structural and Mechanistic Studies: Understanding the chemical properties and reaction mechanisms of this compound is another important research avenue. This includes studies on its tautomeric forms and how its structure influences its reactivity and biological interactions. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

2,5-diamino-5H-pyrimidin-4-one |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1-2H,5H2,(H2,6,8,9) |

InChI Key |

OGDNTIXZVJEDIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NC(=O)C1N)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 2,5 Diamino 4 1h Pyrimidinone

Role as a Key Metabolic Intermediate

2,5-Diamino-4(1H)-pyrimidinone, in its phosphorylated form, is a key branching point from nucleotide metabolism towards the synthesis of riboflavin (B1680620). Its existence highlights the metabolic interconnectedness between purine (B94841) metabolism and vitamin biosynthesis.

The biosynthesis of riboflavin, an essential vitamin for all organisms, initiates with the purine nucleotide guanosine (B1672433) triphosphate (GTP). mdpi.comnih.govtandfonline.com The first committed step in this pathway is the transformation of GTP into 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate, a derivative of this compound. nih.govacs.org This conversion marks the entry point of the purine ring system into the riboflavin synthesis cascade.

The pathway proceeds through a series of enzymatic modifications of this pyrimidine (B1678525) intermediate. In archaea and fungi, the phosphoribosyl side chain of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate is reduced to a ribityl moiety. scispace.com This is followed by a deamination step to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate. scispace.comchemsrc.com In contrast, most eubacteria and plants utilize a bifunctional enzyme that first deaminates the pyrimidine ring and then reduces the side chain. scispace.compressbooks.pub

Ultimately, this pyrimidine-derived unit condenses with a four-carbon unit derived from ribulose 5-phosphate to form 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin. acs.org The entire process underscores the indispensable role of this compound as the foundational pyrimidine block for riboflavin.

The synthesis of this compound is intrinsically linked to purine metabolism, as its direct precursor is GTP. nih.govnih.gov The riboflavin biosynthesis pathway essentially diverts GTP from the purine pool. tandfonline.com Consequently, the availability of GTP is a limiting factor for riboflavin production in various organisms, including the fungus Ashbya gossypii, a natural overproducer of this vitamin. nih.govnih.gov

While this compound itself is not a direct intermediate in the de novo synthesis or salvage pathways of purine nucleotides like adenine (B156593) and guanine (B1146940), its formation represents a significant metabolic outflow from the purine pool. basicmedicalkey.com Research has shown that engineering the purine pathway to increase GTP levels can enhance riboflavin yields, highlighting this precursor-product relationship. nih.gov

In the model organism Saccharomyces cerevisiae (baker's yeast), 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate and its downstream product, 2,5-diamino-6-(1-D-ribitylamino)pyrimidin-4(3H)-one 5'-phosphate, are recognized metabolites. nist.govutah.edu The genes encoding the enzymes for riboflavin biosynthesis, such as RIB1 and RIB7, have been identified and studied in this yeast. basicmedicalkey.comnih.gov

Studies in S. cerevisiae have been instrumental in elucidating the steps of the riboflavin pathway, confirming the role of this compound derivatives as key intermediates. nih.gov Furthermore, recent research in yeast has uncovered a novel role for the enzymatic product of GTP cyclohydrolase II, 2,5-diamino-6-(5-phospho-d-ribosylamino)-pyrimidin-4(3H)-one (DARP), in scavenging nitric oxide and conferring resistance to nitrosative stress. nih.gov

Enzymology of this compound Transformations

The formation and conversion of this compound derivatives are catalyzed by specific enzymes that are highly conserved across different domains of life, albeit with some organizational differences.

The synthesis of the pyrimidine intermediate from GTP is catalyzed by the enzyme GTP cyclohydrolase II (EC 3.5.4.25). nih.govnih.gov This enzyme hydrolyzes the imidazole (B134444) ring of GTP and releases formate (B1220265) and pyrophosphate, resulting in the formation of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. nih.govacs.org

GTP cyclohydrolase II is a zinc-containing enzyme. nih.govnih.gov Structural and mechanistic studies have revealed that a zinc-activated water molecule is crucial for the nucleophilic attack on the guanine ring, leading to its opening. nih.gov The absence of this enzyme in higher eukaryotes makes it a potential target for the development of novel antimicrobial agents. nih.govnih.gov In many bacteria, the GTP cyclohydrolase II activity is found in a bifunctional protein that also contains 3,4-dihydroxy-2-butanone 4-phosphate synthase, the enzyme responsible for synthesizing the second precursor for riboflavin.

Following its formation, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate is a substrate for a reductase enzyme. This enzyme, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate reductase (EC 1.1.1.302), catalyzes the NADPH-dependent reduction of the ribosyl side chain to a ribityl side chain. mdpi.com This results in the formation of 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5'-phosphate.

This reductase is a key enzyme in the riboflavin pathway in archaea and fungi. scispace.com In the yeast Saccharomyces cerevisiae, this enzyme is encoded by the RIB7 gene. basicmedicalkey.com The enzyme from Methanocaldococcus jannaschii has been structurally characterized, revealing a folding pattern similar to that of dihydrofolate reductase. In many bacteria, this reductase activity is part of a bifunctional protein that also possesses deaminase activity, which acts on the pyrimidine ring.

Deaminase Reactions in Metabolic Conversion

In the biosynthesis of riboflavin (vitamin B2), the metabolic conversion of the pyrimidine intermediate, specifically the phosphorylated derivative 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DAROPP), involves crucial deaminase reactions. nih.govfrontiersin.org These reactions are catalyzed by pyrimidine deaminases, which belong to the cytidine (B196190) deaminase (CDA) superfamily. iucr.org The primary function of this deamination is the hydrolytic removal of an amino group from the pyrimidine ring, a key step in forming the uracil-like structure of subsequent intermediates. nih.govasm.org

The sequence of deamination and the reduction of the ribosyl side chain differs between kingdoms of life. nih.govfrontiersin.org

In Eubacteria and Plants: Deamination occurs before the reduction of the ribosyl side chain. nih.goviucr.orgasm.org The enzyme 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate deaminase (EC 3.5.4.26) converts its substrate, DAROPP, into 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (AROPP). nih.govnih.gov This reaction involves the hydrolytic deamination of the amino group at position 2 of the pyrimidine ring. nih.gov An enzyme from Arabidopsis thaliana, for example, was shown to catalyze this specific conversion at a rate of 0.9 µmol mg⁻¹ min⁻¹. nih.gov

In Fungi and Archaea: The order of reactions is reversed. First, the ribosyl side chain of DAROPP is reduced to form 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5′-phosphate (DARIPP). iucr.orgresearchgate.netmdpi.com Subsequently, a different deaminase, known as DArPP deaminase (encoded by genes like RIB2 in Saccharomyces cerevisiae and RIB3 in Pichia guilliermondii), catalyzes the hydrolytic deamination of DARIPP to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ARIPP). nih.goviucr.orgmdpi.com This highlights that the deaminases in these organisms have distinct substrate specificities compared to their eubacterial counterparts. iucr.org

The substrate for the deaminase in E. coli is the phosphorylated form of the pyrimidine; the enzyme does not act on the dephosphorylated version. asm.org Both the substrate and the product of the plant-based deaminase are known to undergo spontaneous anomerization of their ribosyl side chains. nih.gov

Table 1: Deaminase Reactions in Riboflavin Biosynthesis

| Organism Group | Preceding Step | Substrate | Enzyme (Gene) | Product | Subsequent Step |

|---|---|---|---|---|---|

| Eubacteria / Plants | GTP Cyclohydrolase II | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DAROPP) | Pyrimidine Deaminase (ribD/ribG) | 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (AROPP) | Reduction |

| Fungi / Archaea | Reduction | 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5′-phosphate (DARIPP) | DArPP Deaminase (RIB2/RIB3) | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ARIPP) | Dephosphorylation |

Bifunctional Enzyme Systems (e.g., RibD, RibG)

In most eubacteria, the deamination and reduction steps required to convert 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DAROPP) to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ARIPP) are catalyzed by a single, bifunctional enzyme. frontiersin.orgiucr.orgasm.org These enzymes are encoded by the ribD gene in Escherichia coli and the homologous ribG gene in Bacillus subtilis. nih.govasm.org

These proteins possess two distinct catalytic domains:

Deaminase Domain: Located in the N-terminal region (in B. subtilis RibG) or C-terminal part (in E. coli RibD), this domain catalyzes the hydrolytic deamination of DAROPP to AROPP. nih.govasm.org It belongs to the cytidine deaminase superfamily. iucr.org

Reductase Domain: Found in the C-terminal (in B. subtilis RibG) or N-terminal region (in E. coli RibD), this domain catalyzes the subsequent reduction of the ribosyl moiety of AROPP to a ribityl moiety, forming ARIPP. nih.govasm.org This domain shares structural similarities with dihydrofolate reductase. iucr.orgresearchgate.net

The bifunctional nature of RibD and RibG allows for the sequential channeling of the intermediate, AROPP, from the deaminase active site to the reductase active site. frontiersin.orgasm.org Studies have shown that both NADH and NADPH can serve as cosubstrates for the reductase domain in both E. coli and B. subtilis. asm.org Furthermore, expression of truncated versions of the ribG gene, encoding only one of the domains, yielded proteins with either deaminase or reductase activity, confirming their distinct functionalities, although these separated proteins were found to be relatively unstable. asm.org

In contrast to the bifunctional enzymes in bacteria, plants possess two separate, monofunctional enzymes for these steps, which are homologs of the individual domains of the bacterial RibD. nih.govresearchgate.net

Table 2: Characteristics of Bifunctional RibD and RibG Enzymes

| Enzyme (Gene) | Organism | Catalytic Activities | Domain Structure | Cosubstrate (for Reductase) |

|---|---|---|---|---|

| RibD | Escherichia coli | Pyrimidine Deaminase & Pyrimidine Reductase | N-terminal Reductase, C-terminal Deaminase | NADH, NADPH |

| RibG | Bacillus subtilis | Pyrimidine Deaminase & Pyrimidine Reductase | N-terminal Deaminase, C-terminal Reductase | NADH, NADPH |

Substrate and Inhibitor Roles in Enzymatic Reactions

The pyrimidine derivative 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DAROPP) is a key substrate in the riboflavin biosynthetic pathway. asm.orgresearchgate.net It is the direct product of the reaction catalyzed by GTP cyclohydrolase II and serves as the starting material for the subsequent deamination and reduction steps. frontiersin.orgasm.org

In eubacteria and plants, DAROPP is the specific substrate for the deaminase domain of the RibD/RibG enzyme or the monofunctional deaminase, respectively. asm.orgnih.govnih.gov The enzyme from E. coli was found to be highly specific for the phosphorylated form of the substrate and did not convert the dephosphorylated analogue. asm.org

In archaea and fungi, the pathway differs, and DAROPP first acts as a substrate for a reductase (e.g., the enzyme encoded by MJ0671 in Methanocaldococcus jannaschii or RIB7 in yeast). researchgate.netnih.govnih.gov This enzyme reduces the ribosyl side chain of DAROPP to a ribityl group, forming 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5′-phosphate (DARIPP). researchgate.netnih.gov The reductase from M. jannaschii was shown to be specific for DAROPP and did not reduce the deaminated pyrimidine, 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate. nih.govnih.gov The product of this reaction, DARIPP, then becomes the substrate for the next enzyme in the pathway, a specific deaminase (e.g., Rib2). iucr.org

Beyond its role as a substrate, related diaminopyrimidine structures are utilized in biochemical research to study enzyme activity. For instance, 2,5-Diamino-4,6-dihydroxypyrimidine (B34952) hydrochloride is used in assays investigating nucleic acid metabolism and can act as a substrate or inhibitor to probe the mechanisms of various enzymatic reactions. chemimpex.com The structural similarity of these compounds to natural metabolites allows them to interact with enzyme active sites, providing valuable insights into metabolic pathways. chemimpex.com Compounds that can inhibit enzymes in the riboflavin biosynthesis pathway are considered potential targets for developing new antimicrobial agents. chemimpex.comfrontiersin.org

Synthetic Methodologies and Chemical Derivatization of 2,5 Diamino 4 1h Pyrimidinone

Primary Synthetic Routes to the Pyrimidinone Core

The formation of the central pyrimidinone ring is typically achieved through cyclocondensation reactions, a fundamental strategy in heterocyclic chemistry.

The most prevalent method for constructing the 2,5-diamino-4(1H)-pyrimidinone scaffold involves the condensation of a guanidine-containing substrate with a three-carbon component. This approach is a variation of well-established methods for pyrimidine (B1678525) synthesis. One common strategy begins with the ring closure reaction between a guanidine (B92328) salt and a malonic acid derivative, such as malonic methyl ester nitrile, in a solution containing a base like sodium methylate to form the pyrimidine ring. evitachem.com

A key step in the synthesis of the target molecule is the introduction of the 5-amino group. This is often accomplished through a nitrosation reaction following the initial ring formation, which introduces a nitroso group at the C5 position. evitachem.com This nitroso intermediate is then reduced to the desired 5-amino group in a subsequent step. Another documented approach involves the Michael addition of a dehydroalanine (B155165) methyl ester with an alkylguanidine, which leads to a dihydropyrimidine (B8664642) derivative after cyclization. researchgate.net These condensation reactions are versatile and allow for the synthesis of a variety of substituted pyrimidinone analogs. researchgate.net

The synthesis of the pyrimidinone core relies on readily available starting materials and specific reaction conditions to ensure high yields and purity. A common route to a closely related analog, 2,5-diamino-4,6-dihydroxypyrimidine (B34952), which shares the core structure, illustrates the typical reactants and conditions. The process starts with the condensation of guanidinium (B1211019) hydrochloride and a dialkyl malonate, such as dimethyl or diethyl malonate. google.com

The reaction is generally carried out in the presence of a strong base, with sodium methylate in methanol (B129727) being a frequently used system. evitachem.comgoogle.com The temperature and reaction times are critical parameters that are optimized to drive the condensation and subsequent cyclization. Following the formation of the initial pyrimidine ring, the introduction of the 5-amino group precursor is achieved via nitrosation using sodium nitrite (B80452) in an acidic medium. evitachem.comgoogle.com The final step to yield the 5-amino group involves a reduction reaction.

Table 1: Starting Materials and Reaction Conditions for Pyrimidinone Core Synthesis

| Step | Starting Materials | Reagents & Solvents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| Ring Closure | Guanidinium hydrochloride, Dimethyl malonate | Sodium methylate (28-30% solution in methanol) | Heat to 35-50°C, stir for 0.5-6h | 2-Amino-4,6-dihydroxypyrimidine |

| Nitrosation | 2-Amino-4,6-dihydroxypyrimidine | Sodium nitrite, Hydrochloric acid or Formic acid | Adjust pH to 2-3, 50°C | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine |

| Reduction | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | Raney nickel catalyst, Hydrogen gas | Catalytic hydrogenation | 2,5-Diamino-4,6-dihydroxypyrimidine |

This table is based on synthetic routes for the closely related 2,5-diamino-4,6-dihydroxypyrimidine, which employs the same fundamental reaction sequence. evitachem.comgoogle.com

Directed Functionalization and Chemical Modifications

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modifications. The amino groups provide reactive sites for amination, substitution, and condensation reactions to build more complex molecular architectures.

The amino groups of the pyrimidinone ring are nucleophilic and can undergo further substitution to create a diverse range of derivatives. evitachem.com While direct N-alkylation can be challenging to control, more advanced methods like the Buchwald-Hartwig amination have been successfully employed for the synthesis of 2,5-disubstituted pyrimidine derivatives under microwave irradiation, offering a pathway to a variety of analogs with good to high yields. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the pyrimidine core and various aryl or heteroaryl groups. Furthermore, related diaminopyrimidine systems can be functionalized through nucleophilic substitution reactions where the amino groups displace leaving groups on other molecules, leading to the synthesis of fused heterocyclic systems. rsc.org

A critical step in the synthesis of this compound is the reduction of a nitroso group at the C5 position. After the initial pyrimidine ring is formed and nitrosated, the resulting 5-nitroso-pyrimidinone is converted to the 5-aminopyrimidinone. evitachem.com This transformation is a classic reduction reaction. Common methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or using chemical reducing agents like sodium dithionite (B78146) ("vat powder"). google.com This reduction is a high-yielding and crucial step for installing the second amino group onto the pyrimidine ring, completing the synthesis of the target compound's core structure. google.com

The diamino functionality of the pyrimidinone core is a powerful tool for constructing fused heterocyclic systems. The compound can act as a binucleophile in condensation reactions with various electrophilic partners. For instance, 2,4-diamino-6(1H)-pyrimidinone readily condenses with α,β-unsaturated ketones in an electrophilic attack at the C5 position of the pyrimidine ring. nih.gov This type of reaction is a key step in the preparation of fused systems like pyrido[2,3-d]pyrimidines. nih.gov Similarly, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of other bicyclic systems, such as pyrimido[4,5-d]pyrimidines. rsc.orgnih.gov These reactions often involve an initial condensation to form an intermediate, such as a Schiff base or an amide, followed by an intramolecular cyclization to yield the final fused heterocycle. rsc.orgnih.gov

Introduction of Ribosyl and Phosphoryl Moieties

The strategic introduction of ribosyl and phosphoryl groups to this compound is a critical step in the synthesis of precursors for riboflavin (B1680620) (vitamin B2) and the F420 coenzyme. These modifications are central to forming key intermediates such as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate.

In the biosynthesis of riboflavin, the process is initiated from guanosine (B1672433) triphosphate (GTP). An enzyme, GTP cyclohydrolase II, facilitates the conversion of GTP into 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate. nih.govresearchgate.net This intermediate can then undergo an NADPH-dependent reduction to form 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5′-phosphate. nih.govasm.org This reduction is a key step in the pathway. Subsequently, deamination of this reduced compound leads to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate, another crucial precursor in the riboflavin synthesis pathway. nih.govresearchgate.net

Chemically, these derivatives can be prepared through multi-step syntheses. For example, 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone and its 5′-phosphate counterpart have been synthesized by the catalytic hydrogenation of their corresponding 5-nitro isomers. nih.gov The synthesis of the starting ribitylamine is often achieved by the catalytic hydrogenation of ribose oxime. nih.gov

Synthesis of Analogues and Derivatives for Research Applications

Halogenated Pyrimidine Derivatives (e.g., 2,5-Diamino-4,6-dichloropyrimidine)

Halogenated derivatives of this compound are valuable intermediates in the synthesis of various biologically active compounds. A key example is 2,5-diamino-4,6-dichloropyrimidine (B1296591).

The synthesis of 2,5-diamino-4,6-dichloropyrimidine is typically achieved through the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride. google.comgoogle.com However, this direct chlorination was initially reported to be unsuccessful due to the degradation of the pyrimidine ring. google.com A significant improvement to this process involves the use of a large molar excess of a quaternary ammonium (B1175870) chloride or an amine hydrochloride in conjunction with phosphorus oxychloride. google.comgoogle.comwipo.int This method allows for the reaction to proceed at elevated temperatures (e.g., 105°C) for an extended period, leading to the desired product in moderate to good yields. google.com For instance, heating 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with tetraethyl ammonium chloride and phosphorus oxychloride at 105°C for 20 hours has been reported to produce the target compound. google.com

An alternative industrial method involves the use of Vilsmeier reagents (halomethylenimminium salts) to chlorinate 2,5-diamino-4,6-dihydroxypyrimidine in inert solvents. This approach avoids the tar formation often associated with phosphorus oxychloride-based methods and proceeds via bis-formamidine intermediates that are subsequently hydrolyzed to yield the final product.

These halogenated pyrimidines serve as precursors for further derivatization. For example, 2,4-diamino-5-bromo- and -5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been synthesized by reacting the corresponding phosphorus-protected pyrimidine with elemental bromine or N-chlorosuccinimide, respectively, followed by deprotection. nih.gov

Thia-substituted Pyrimidinone Analogues (e.g., 5-Thia-2,6-diamino-4(3H)-oxopyrimidines)

Thia-substituted pyrimidinone analogues have been synthesized and investigated for their potential as inhibitors of enzymes such as glycinamide (B1583983) ribonucleotide transformylase (GART) and dihydrofolate reductase (DHFR).

A common synthetic route to monocyclic 5-thia-substituted pyrimidinones (B12756618) involves the coupling of an alkyl thiol with a 5-bromo-2,6-diamino-4(3H)-pyrimidinone. nih.govacs.org This reaction provides a straightforward method to introduce a sulfur-containing side chain at the C5 position of the pyrimidine ring. For example, a series of 5-thia-2,6-diamino-4(3H)-oxopyrimidine inhibitors of GART were synthesized using this approach. nih.govacs.org Similarly, the synthesis of a potent DHFR inhibitor involved the coupling of a cyclobutylmethylthiol with 5-bromo-2,6-diamino-4-oxopyrimidine. researchgate.net

Bicyclic thia-substituted pyrimidinones have also been prepared using distinct synthetic routes, yielding both racemic and diastereomerically pure compounds. nih.govacs.org These more complex structures have shown significant inhibitory activity against GART.

Ribitylamino and Phosphoribosylamino Derivatives

Ribitylamino and phosphoribosylamino derivatives of this compound are key intermediates in the biosynthesis of riboflavin. The synthesis of these compounds is therefore of significant interest.

The preparation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a related uracil (B121893) derivative) begins with the synthesis of ribitylamine from D-ribose via oxime formation and subsequent reduction. This ribitylamine can then be condensed with a suitable pyrimidine precursor. For instance, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione has been prepared by the catalytic hydrogenation of 4-ribitylamino-5-nitroso-2,6-dihydropyrimidine. nih.gov

Phosphorylated derivatives, such as 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate, can be synthesized by phosphorylating the corresponding 5-nitro-6-ribitylamino-2,4(1H,3H) pyrimidinedione, followed by reduction of the nitro group. nih.gov

In enzymatic pathways, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate is a direct precursor that is reduced to 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5′-phosphate. nih.govresearchgate.net This enzymatic reduction is a critical step in the biosynthesis of riboflavin in archaea and fungi. researchgate.net

Pyrrolo- and Pyrido-fused Pyrimidinone Systems

Pyrrolo- and pyrido-fused pyrimidinone systems are classes of heterocyclic compounds that have attracted significant attention due to their diverse biological activities. The synthesis of these fused systems often utilizes this compound or its derivatives as starting materials.

Pyrrolo[2,3-d]pyrimidines:

The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through various strategies. One common approach involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core. For instance, functionalized nitroalkenes can be added to the C5 position of 2-thioalkyl-6-amino-4-oxopyrimidines via a Michael addition, followed by cyclization through a Nef reaction to form the pyrrolo[2,3-d]pyrimidine scaffold. strath.ac.uk

Another method involves the condensation of a 2,4-diamino-6-oxo-pyrimidine derivative with a suitable three-carbon synthon. For example, two analogues of the potent antitumor agent TNP-351, which feature a pyrrolo[2,3-d]pyrimidine core, have been synthesized. clockss.org

Pyrido[2,3-d]pyrimidines:

The synthesis of pyrido[2,3-d]pyrimidines can be accomplished by fusing a pyridine (B92270) ring onto a pyrimidine nucleus. One method involves the reaction of 2,6-diamino-4-pyrimidinone with β-methylsulfanylacroleins. clockss.org This reaction can be carried out by heating the reactants in benzene (B151609) in the presence of p-toluenesulfonic acid or in aqueous acetic acid, leading to the formation of 6-substituted pyrido[2,3-d]pyrimidines in good to excellent yields. clockss.org

Another general approach utilizes an appropriately substituted 4-aminopyrimidine. The pyridine ring can be formed by the addition of a three-carbon unit, a two-carbon unit, or through intramolecular cyclization of a propionyl derivative. rjptonline.org For instance, 6-aminouracil (B15529) and 2,4-diamino-pyrimidin-6(1H)-one have been converted into pyrido[2,3-d]pyrimidines through electrophilic attack at the C5 position of the pyrimidine ring. rjptonline.org

Pteridine (B1203161) Precursors and Derivatives

This compound and its close derivatives, particularly 2,5,6-triaminopyrimidin-4(3H)-one, are fundamental precursors in the synthesis of pteridines. Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are an important class of heterocyclic compounds with diverse biological roles.

The most common method for pteridine synthesis is the Gabriel-Isay condensation, which involves the reaction of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound. nih.govthieme-connect.de For example, 4,5-diaminopyrimidine-2,6-dione can be condensed with dicarbonyl compounds to yield pteridine derivatives. derpharmachemica.com Similarly, 2,4,5,6-tetraaminopyrimidine (B94255) can be reacted with dihydroxyacetone in the presence of air to produce 2,4-diamino-6-hydroxymethylpteridine. google.com

Another approach, the Polonovski–Boon cyclization, provides a regioselective method for synthesizing dihydropterin derivatives. nih.gov The Viscontini reaction, which is similar to the Gabriel-Isay condensation, utilizes sugar-derived α-oxo oximes instead of 1,2-dicarbonyl compounds to achieve a regioselective synthesis of pteridines. nih.gov

The regioselectivity of the condensation reaction can be influenced by the reaction conditions. For instance, the protonation state of 2,5,6-triaminopyrimidin-4-one can determine whether the C5 or C6 amine is more nucleophilic, leading to the formation of different isomers. nih.gov The addition of sodium bisulfite can be used to separate the resulting 6- and 7-substituted isomers based on differences in the solubility of their sulfite (B76179) adducts. nih.gov

Furthermore, pteridines can be synthesized from pyrimidines through reactions with other reagents. For example, 4,6-diamino-5-nitroso-2-phenylpyrimidine can be condensed with active methylene (B1212753) compounds to produce pteridine derivatives. derpharmachemica.com

Molecular Interactions and Biochemical Mechanisms of 2,5 Diamino 4 1h Pyrimidinone Derivatives

Interactions with Nucleic Acids and Related Processes

The structural analogy of pyrimidinone derivatives to endogenous nucleobases underpins their interactions with nucleic acids and associated enzymatic machinery.

Derivatives of 2,5-Diamino-4(1H)-pyrimidinone are recognized for their potential to influence DNA repair pathways. The formation of lesions like 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), a major product of oxidative DNA damage, necessitates removal by the base excision repair (BER) pathway. nih.gov This process is initiated by DNA glycosylases that specifically recognize and excise such damaged bases. nih.gov

The structural similarity of pyrimidinone analogs to these damaged bases can lead to interactions with DNA repair enzymes. For instance, various substituted pyrimidines have been tested as potential inhibitors of E. coli Fpg protein, a DNA glycosylase that excises formamidopyrimidine lesions. bibliotekanauki.pl While some analogs showed inhibitory properties, this interaction highlights the potential for pyrimidinone derivatives to modulate the activity of DNA repair enzymes. bibliotekanauki.plevitachem.com The ability of these compounds to interfere with the recognition and repair of damaged DNA has implications for their use in biological studies and therapeutic research. evitachem.comescholarship.org

The core pyrimidine (B1678525) structure is a fundamental component of the canonical nucleobases cytosine, thymine, and uracil (B121893). nih.govscispace.com Derivatives of this compound share this heterocyclic scaffold, making them structural analogs of natural nucleobases. nih.gov This resemblance allows them to be recognized by and interact with enzymes that typically bind purine (B94841) or pyrimidine substrates, such as those involved in nucleotide metabolism and nucleic acid synthesis. scispace.comnih.gov

This "privileged scaffold" can be chemically modified at various positions to create derivatives that target specific enzyme active sites. nih.gov The amino and oxo functional groups on the pyrimidine ring can participate in hydrogen bonding patterns that mimic those of natural base pairs, enabling them to fit into the binding pockets of enzymes like DNA polymerases or enzymes involved in cofactor biosynthesis. annualreviews.orggoogle.com This mimicry is the basis for their function as enzyme inhibitors and their potential as therapeutic agents.

Enzyme Inhibition Mechanisms

The structural features of this compound derivatives make them effective inhibitors of several key enzymes involved in cellular metabolism.

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids. snv63.ru Inhibitors of DHFR are widely used as anticancer and antimicrobial agents. snv63.ruresearchgate.net The 2,4-diaminopyrimidine (B92962) motif is a well-established pharmacophore for potent DHFR inhibition. snv63.runih.gov

Derivatives built on this scaffold, such as 2,4-diamino-5-substituted pyrimidines, function as nonclassical antifolates that can passively diffuse into cells. nih.gov These compounds act as competitive inhibitors, binding to the active site of DHFR and preventing the binding of its natural substrate, dihydrofolate. Molecular docking studies have shown that the diaminopyrimidine ring forms conserved hydrogen bonds with key residues in the enzyme's active site. nih.gov For example, certain 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines have demonstrated potent and selective inhibition against DHFR from opportunistic pathogens. acs.orgresearchgate.net

| Inhibitor Class | Target Enzyme | Significance |

| 2,4-Diamino-5-(2'-arylpropargyl)pyrimidines | Human DHFR | Exhibit potent inhibition, with some compounds having IC50 values under 500 nM. nih.gov |

| 2,4-Diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines | Toxoplasma gondii DHFR | Compound 11 (1-naphthyl substituent) is 16-fold more potent than trimethoprim. acs.org |

Glycinamide (B1583983) ribonucleotide transformylase (GART) is a folate-dependent enzyme that catalyzes a key formylation step in the de novo purine biosynthesis pathway. nih.govnih.gov Its inhibition leads to the depletion of purines necessary for DNA and RNA synthesis, making it an attractive target for anticancer drugs. nih.govresearchgate.net

Derivatives of this compound have been developed as potent GART inhibitors. These compounds are often designed as multisubstrate analogue inhibitors, incorporating features of both the folate cofactor and the GART substrate, glycinamide ribonucleotide (GAR). researchgate.netclockss.org For example, compounds based on a 5-deaza-acyclotetrahydrofolate (5-DACTHF) scaffold, which includes the 2,4-diamino-6-oxo-pyrimidinyl moiety (an isomer of the subject compound), have shown potent inhibitory activity against GART. clockss.org The design of these inhibitors often involves modifying the glutamate (B1630785) side chain to enhance binding affinity and cellular uptake. nih.govacs.org

| Compound Derivative | Inhibitory Activity (K_i or IC_50) | Target Enzyme |

| Compound 12 (tetrazole derivative) | K_i = 130 nM, IC_50 = 40 nM | Recombinant human GART nih.gov |

| Compound 2 (l-glutamine derivative) | K_i = 56 nM, IC_50 = 300 nM | Recombinant human GART nih.gov |

| 5-Thiapyrimidinones | K_i values from 30 µM to 2 nM | Human GART acs.org |

Beyond DHFR and GART, derivatives of this compound interact with other enzymes crucial to nucleotide metabolism. A key example is found in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. The enzyme 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate reductase catalyzes the reduction of its pyrimidine substrate. researchgate.netfrontiersin.org In E. coli, a bifunctional enzyme converts 2,5-diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5'-phosphate into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5'-phosphate. uniprot.org The structural similarity of the enzyme's natural substrate to this compound highlights another area of biochemical interaction. nih.govgrafiati.com

Furthermore, related isomers like 2,4-diamino-6-hydroxypyrimidine (B22253) act as selective inhibitors of GTP cyclohydrolase I (GTPCH), an enzyme essential for the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for nitric oxide synthases. hmdb.ca These interactions underscore the broad potential of pyrimidinone derivatives to modulate various pathways involved in the synthesis of nucleotides and essential cofactors.

Inhibition of Pteridine (B1203161) Reductases

Derivatives of this compound and related diaminopyrimidines are significant in the study of pteridine reductase (PTR) inhibition, a key therapeutic target in trypanosomatid parasites, the causative agents of diseases like African sleeping sickness and leishmaniasis. These parasites exhibit resistance to conventional antifolate drugs through the amplification of the gene for pteridine reductase 1 (PTR1). nih.govacs.org PTR1 is an NADPH-dependent enzyme that reduces biopterin (B10759762) and other folates, effectively creating a bypass for the dihydrofolate reductase (DHFR) enzyme, which is the primary target of drugs like methotrexate. nih.govacs.org

The development of potent PTR1 inhibitors is a critical strategy to overcome this resistance. Research has focused on designing molecules that can effectively bind to the active site of PTR1. The design of these inhibitors often utilizes scaffolds that mimic the natural pterin (B48896) substrates. One such scaffold is the 2,4-diaminopyrimidine core. acs.org Molecular modeling and structure-based design have led to the synthesis of various derivatives. For instance, a 2,4-diaminopyrimidine framework with a hydrogen bond acceptor at the C6 position has been identified as a promising starting point for inhibitor design. acs.org

Several 2,4-diamino-6-arylaminomethylpteridines have shown potent inhibition of parasitic pteridine reductases, demonstrating their potential as antiparasitic agents. nih.gov The therapeutic approach often involves a combination therapy, where a PTR1 inhibitor is co-administered with a DHFR inhibitor. This dual-inhibition strategy aims to block both the primary and the bypass pathways of folate metabolism in the parasite, thereby increasing therapeutic efficacy. nih.govacs.org

Table 1: Examples of Scaffolds for Pteridine Reductase Inhibitors

| Scaffold Type | Core Structure | Rationale for Use |

|---|---|---|

| Pteridine-based | Pteridine | Mimics natural substrates like biopterin and folate. |

| Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | A substrate-like framework with suitable points for chemical modification. acs.org |

| 2,4-Diaminopyrimidine | 2,4-Diaminopyrimidine | A simpler framework that retains key interactions with the enzyme active site. acs.org |

Specific Enzyme-Compound Binding Modes (e.g., Plasmodium falciparum HPPK)

The folate biosynthesis pathway is essential for the survival of the malaria parasite, Plasmodium falciparum, and its enzymes are prime targets for drug development. One such enzyme is 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK), which is absent in the human genome, making it an attractive and specific target. nih.govresearchgate.netnih.gov Recent studies have focused on identifying inhibitors for P. falciparum HPPK (PfHPPK).

Through a combination of virtual screening, differential scanning fluorimetry, and enzymatic assays, several phenyltriazolyl-2-amino-4-pyrimidinone analogs have been identified as the first reported inhibitors of PfHPPK. nih.govresearchgate.netnih.gov Molecular docking studies have been employed to elucidate the binding modes of these compounds within the PfHPPK active site. nih.govresearchgate.net

The docking analyses suggest that these inhibitors likely act as competitive inhibitors, binding to the same site as the natural substrate, 7,8-dihydro-6-hydroxymethylpterin (HMDP). nih.govresearchgate.net The binding orientation of these pyrimidinone derivatives within the active site is crucial for their inhibitory activity. For example, molecular docking of specific phenyltriazolyl-2-amino-4-pyrimidinone compounds revealed potential binding modes where the pyrimidinone core interacts with key residues and magnesium ions in the active site. nih.gov However, unlike the natural substrate, some of these inhibitors lack a carbonyl group that would typically interact with Mg2+ and the residue Asn165. nih.gov The inhibitory activity is also influenced by the length of the linker between the pyrimidinone and triazole rings and the substitutions on the phenyl ring. nih.gov

Table 2: Inhibitory Activity of Phenyltriazolyl-2-amino-4-pyrimidinone Derivatives against PfHPPK

| Compound Series | Linker Length (Carbon atoms) | Phenyl Ring Substitution | General Effect on Inhibition |

|---|---|---|---|

| Series 2 | 1 or 3 | m-COOH | Favorable for HPPK inhibitory activity. nih.gov |

| Series 2 | Variable | Variable | Changes in linker length and phenyl ring substitution affect HPPK inhibitory activity. nih.gov |

Modulation of Cellular Pathways

Regulation of Riboflavin Biosynthesis Enzymes

This compound is a core structural feature of a key intermediate in the riboflavin (vitamin B2) biosynthesis pathway. This pathway begins with the conversion of guanosine (B1672433) triphosphate (GTP) by the enzyme GTP cyclohydrolase II. mdpi.comijfmr.com This enzyme catalyzes the hydrolytic opening of the imidazole (B134444) ring of GTP to form 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone-5′-phosphate (DARPP). mdpi.comnih.gov

The formation of DARPP is the first committed step in riboflavin synthesis. nih.gov This pyrimidine derivative is then processed further by a series of enzymes to ultimately produce riboflavin. The subsequent steps involve a deamination and a reduction, the order of which can vary between different organisms. mdpi.comengineering.org.cn

In most eubacteria, DARPP is first deaminated to 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione-5′-phosphate (ARPP), which is then reduced. mdpi.comengineering.org.cn

In fungi and archaea, the ribosyl side chain of DARPP is first reduced to form 2,5-diamino-5-ribitylamino-4(3H)-pyrimidinone-5′-phosphate (DArPP), which is subsequently deaminated. mdpi.comengineering.org.cn

The enzymes involved in this pathway are tightly regulated to control the production of riboflavin. The initial enzyme, GTP cyclohydrolase II, is a key regulatory point. The intermediates of this pathway, including the pyrimidine derivatives, are highly reactive. portlandpress.com

Table 3: Key Intermediates in the Early Steps of Riboflavin Biosynthesis

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone-5′-phosphate | DARPP | The initial pyrimidine intermediate formed from GTP. mdpi.comportlandpress.com |

| 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione-5′-phosphate | ARPP | Formed by the deamination of DARPP in eubacteria. mdpi.comportlandpress.com |

| 2,5-diamino-5-ribitylamino-4(3H)-pyrimidinone-5′-phosphate | DArPP | Formed by the reduction of DARPP in fungi and archaea. mdpi.com |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione-5′-phosphate | ArPP | The common intermediate formed after both deamination and reduction. sci-hub.sefrontiersin.org |

Involvement in Cellular Homeostasis of Nucleotides

The biosynthesis of riboflavin is intrinsically linked to nucleotide metabolism, as its precursor is GTP. sci-hub.se The enzymatic conversion of this purine nucleotide to the pyrimidine derivative DARPP represents a significant flux of the nucleotide pool towards a specific biosynthetic pathway. Deaminases that act on free nucleotides and nucleosides, including the pyrimidine intermediates of the riboflavin pathway, play a role in maintaining the cellular balance, or homeostasis, of these essential molecules. researchgate.net

By channeling GTP into riboflavin synthesis, the cell modulates the availability of this key nucleotide for other cellular processes, such as nucleic acid synthesis and signaling. The subsequent enzymatic modifications of the pyrimidine intermediates, including deamination and dephosphorylation, further contribute to the intricate network of nucleotide and nucleoside metabolism. engineering.org.cnnih.gov The recycling of the pyrimidine moiety during the final step of riboflavin synthesis, where 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is regenerated, is another mechanism that contributes to the efficient use of these nucleotide-derived compounds. sci-hub.se

Adaptive Responses to Environmental Stressors (e.g., Nitrosative Stress)

Recent research has uncovered a novel role for the riboflavin biosynthesis pathway in cellular defense against nitrosative stress. nih.govnih.gov Nitrosative stress arises from an excess of reactive nitrogen species, such as nitric oxide (NO), which can damage cellular components. researchgate.net In yeast, the enzyme GTP cyclohydrolase II, encoded by the RIB1 gene, has been identified as a key factor in conferring tolerance to nitrosative stress. nih.govnih.gov

Interestingly, this protective effect is not due to the final product, riboflavin, but rather to an intermediate in the pathway. nih.govnih.gov The enzymatic activity of GTP cyclohydrolase II is essential, as it produces DARPP. nih.gov This pyrimidine derivative, 2,5-diamino-6-(5-phospo-d-ribosylamino)-pyrimidin-4(3H)-one, has been shown to directly scavenge NO or its derivatives. nih.govnih.gov

The proposed mechanism involves the pyrimidine moiety of DARPP, specifically the 2,4,5-triamino-1H-pyrimidin-6-one (TAPO) structure, which is thought to react with dinitrogen trioxide (N₂O₃), a potent nitrosating agent generated under nitrosative stress conditions. nih.gov This scavenging activity detoxifies the harmful reactive nitrogen species, thus protecting the cell from damage. This finding highlights a direct biochemical link between an intermediate of a primary metabolic pathway and a cellular stress response, demonstrating a "damage-control" function for this pyrimidine compound. nih.govportlandpress.com

Advanced Structural Characterization and Theoretical Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the molecular structure and exploring the dynamic behavior of 2,5-Diamino-4(1H)-pyrimidinone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomerism Studies

NMR spectroscopy is a powerful technique for studying the tautomeric equilibria of pyrimidinone derivatives in solution. The existence of different tautomeric forms, such as the 4(1H)-pyrimidinone and the pyrimidin-4-ol forms, can be identified by characteristic chemical shifts and coupling constants. researchgate.netresearchgate.net For instance, in a study of a ferrocene-functionalized ureidopyrimidinone, 1H NMR spectroscopy in CDCl3 revealed three hydrogen-bonded NH amide peaks at low field (13.62, 12.03, and 10.25 ppm), which is indicative of the 4[1H]-pyrimidinone tautomer. researchgate.net The solvent can significantly influence the predominant tautomeric form. For example, polar solvents like dimethyl sulfoxide (B87167) (DMSO) can disrupt dimerization and favor the monomeric 6[1H]-pyrimidinone tautomer. researchgate.net Dynamic NMR experiments, which monitor spectral changes with temperature, can also be used to study the slow interconversion between tautomers. Furthermore, 2D NMR techniques like COSY and HSQC are employed to resolve overlapping proton signals, which is particularly useful for distinguishing between the different amino groups in polyaminopyrimidines.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, which are sensitive to its structure, bonding, and intermolecular interactions. These techniques are instrumental in identifying functional groups and understanding the tautomeric forms present in the solid state. ijfans.orgresearchgate.netnih.gov The IR spectra of pyrimidinone derivatives typically show characteristic bands for N-H, C=O, and C=C stretching vibrations. cu.edu.eg For example, the IR spectrum of a pyrimido[1,2-b] researchgate.nettandfonline.comtriazepine-4,9(3H,5H)-dione derivative showed bands at 3433 cm⁻¹ (NH) and 1685, 1658 cm⁻¹ (C=O). cu.edu.eg The position of the carbonyl stretching band can provide clues about the strength of hydrogen bonding. mdpi.com Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements IR spectroscopy. nih.gov In the Raman spectra of substituted 3,5-diamino-1,2,4-triazines, strong bands are observed for the ring breathing vibration of the triazine ring and the asymmetric C-NH2 stretching vibration. nih.gov The combination of IR and Raman data, often supported by density functional theory (DFT) calculations, allows for a comprehensive vibrational analysis and a deeper understanding of the molecular structure. openaccesspub.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous confirmation of the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS can distinguish between isomers that have the same nominal mass but different elemental formulas. mdpi.com This technique is essential for verifying the identity of newly synthesized compounds and for analyzing reaction products. researchgate.net For example, HRMS with electrospray ionization (ESI) was used to confirm the molecular formula of various synthesized compounds, with the measured mass matching the calculated mass with an error of less than 1 ppm in some cases. amazonaws.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Crystallographic Insights into Molecular Conformation and Interactions

Crystallographic studies, particularly X-ray diffraction, provide the most definitive three-dimensional structural information for molecules in the solid state. These studies reveal precise details about bond lengths, bond angles, and the spatial arrangement of atoms, as well as intermolecular interactions such as hydrogen bonding and crystal packing.

X-ray Diffraction Analysis of Pyrimidinone Crystals and Hydrates

Single-crystal X-ray diffraction has been instrumental in determining the precise molecular geometry of this compound derivatives and their hydrates. researchgate.net These studies have confirmed the planarity of the pyrimidinone ring and have provided evidence for the delocalization of electrons within the ring and the C=O group. researchgate.net The crystal structure of 2,6-diamino-4(3H)-pyrimidinone monohydrate, for example, revealed that the molecules exist as the 3(H)4-one tautomer and are connected by a network of O-H···O, N-H···N, and N-H···O hydrogen bonds. researchgate.net The presence of water molecules in hydrates can significantly influence the crystal packing and hydrogen bonding network. The analysis of crystal structures of various pyrimidinone derivatives has shown a preference for the 3H-tautomeric form in the solid state. researchgate.net

Below is a table summarizing key crystallographic data for a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. vensel.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| α (°) | 90 |

| β (°) | 91.540(4) |

| γ (°) | 90 |

| Z | 4 |

Co-crystallization Studies with Enzymes and Ligands

Co-crystallization of this compound derivatives with biological macromolecules, such as enzymes, provides invaluable insights into their mode of binding and the specific interactions that govern molecular recognition. utexas.edunih.gov These studies are fundamental for structure-based drug design. For instance, the co-crystal structure of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) with ricin A-chain (RTA) revealed the key hydrogen bonding interactions within the enzyme's active site. utexas.edu Similarly, understanding the binding of antifolates to dihydrofolate reductase (DHFR) has been greatly aided by crystallographic studies of inhibitor-enzyme complexes. tandfonline.com These studies have highlighted the importance of a pair of hydrogen bonds between the protonated 2,4-diaminopyrimidine (B92962) moiety of the inhibitor and a carboxylate residue in the enzyme. tandfonline.com Co-crystallization with other small molecules or ligands can also reveal preferred hydrogen bonding motifs and supramolecular assemblies. researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Forces

The molecular structure of this compound, with its multiple hydrogen bond donors (amino groups and ring nitrogens) and acceptors (carbonyl oxygen and ring nitrogens), facilitates the formation of extensive hydrogen-bonding networks. These interactions are crucial in determining the crystal packing and supramolecular architecture of the compound.

In the solid state, molecules of pyrimidin-4-one derivatives are interconnected through various hydrogen bonds, including O-H···O, N-H···N, and N-H···O interactions. researchgate.net These connections can lead to the formation of distinct structural motifs, such as ribbons characterized by R²₂(8) hydrogen-bonding patterns. researchgate.net These ribbons can further interconnect to create complex three-dimensional networks. researchgate.net The specific tautomeric form adopted by the molecule, either the 1H- or 3H-tautomer, significantly influences the hydrogen-bonding interactions. researchgate.net For instance, in some crystal structures, the 3H-tautomer is preferred, leading to specific intermolecular arrangements. researchgate.net

The presence of different functional groups can lead to the formation of varied hydrogen-bonding motifs and supramolecular patterns. researchgate.net For example, in complexes with other molecules, nearly parallel N-H···O hydrogen bonds can form, resulting in cyclic R²₂(8) motifs. researchgate.net These motifs are robust and have been observed in various diaminopyrimidine structures. researchgate.net The interplay of different hydrogen bond donors and acceptors can lead to the formation of complex structures like hydrogen-bonded ladders. researchgate.net

The intermolecular forces, primarily hydrogen bonding, play a significant role in the self-assembly of these molecules. The ureidopyrimidinone unit, which shares structural similarities, is well-known for its ability to form strong, self-complementary quadruple hydrogen-bonded dimers. researchgate.net This strong dimerization is a key factor in the formation of supramolecular polymers in solution. researchgate.net The stability of these hydrogen-bonded assemblies can be influenced by the solvent environment. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structural, electronic, and dynamic properties of this compound and its derivatives at the atomic level. These methods complement experimental findings and offer predictive insights into the molecule's behavior.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely employed to study pyrimidine (B1678525) derivatives. ijcce.ac.irnih.gov DFT, with functionals like B3LYP, is used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic features. grafiati.comnih.gov For instance, DFT calculations can be used to determine bond lengths, bond angles, and Mulliken atomic charges. nih.gov

Ab initio methods, such as Hartree-Fock (HF), are also utilized to investigate molecular properties. nih.gov These calculations can provide insights into protonation energies, helping to identify the most likely sites of protonation within the molecule. nih.gov Both DFT and ab initio methods are crucial for understanding the reactivity and stability of these compounds. ijcce.ac.irresearchgate.net For example, theoretical calculations have been used to study the tautomerism of 4-pyrimidone, revealing that the keto form is generally the most stable. chemicalbook.com

The following table summarizes key parameters often determined through quantum chemical calculations for pyrimidine derivatives.

Electronic Structure Analysis (HOMO/LUMO Energies, Charge Distribution)

The electronic structure of this compound is fundamental to its chemical reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. ijcce.ac.irresearchgate.net

Calculations of HOMO and LUMO energies are typically performed using DFT methods. ijcce.ac.ir These calculations help in predicting the sites for electrophilic and nucleophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of positive and negative charge, which are crucial for understanding hydrogen bonding and other non-covalent interactions. mdpi.com For instance, the lone pair electrons on the nitrogen and oxygen atoms contribute significantly to the negative electrostatic potential, making them favorable sites for hydrogen bond acceptance.

The following table presents a conceptual overview of electronic structure parameters for pyrimidine derivatives.

Conformational Analysis and Tautomeric Preferences

This compound can exist in different tautomeric forms, primarily the keto and enol forms. The relative stability of these tautomers is a critical aspect of its chemistry and is influenced by both intrinsic molecular properties and the surrounding environment (e.g., solvent). Computational methods are instrumental in evaluating the energies of different tautomers and predicting their equilibrium populations. researchgate.netnih.gov

Studies on related pyrimidin-4-one systems have shown a strong preference for the keto tautomer in the solid state. nih.gov Theoretical calculations on 4-pyrimidone and its analogs also indicate that the keto form is generally the most stable. chemicalbook.com Conformational analysis, often performed using ab initio or DFT methods, helps to identify the most stable conformations of the molecule by exploring the potential energy surface associated with the rotation of flexible bonds, such as those of the amino groups. ijcce.ac.irijcce.ac.ir The presence of intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects. mdpi.com

In Silico Docking and Binding Mode Predictions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. mdpi.comucl.ac.uk

For this compound and its derivatives, docking studies can predict how they might interact with the active site of a target protein. acs.org The docking process involves generating a large number of possible conformations of the ligand within the binding site and then scoring these poses based on a scoring function that estimates the binding affinity. mdpi.com The results of docking studies can identify key hydrogen bonds and other intermolecular interactions that are critical for binding, providing a rationale for the observed biological activity and guiding the design of more potent analogs. nih.govmdpi.com

Applications in Chemical Biology and Drug Discovery Research

Design of Enzyme Inhibitors as Chemical Probes

The unique chemical structure of 2,5-diamino-4(1H)-pyrimidinone and its derivatives has been instrumental in the development of enzyme inhibitors. These inhibitors act as chemical probes to study and target specific enzymatic functions, particularly in metabolic pathways that are essential for the survival of pathogens.

Targeting Bacterial and Parasitic Metabolic Pathways (e.g., Riboflavin (B1680620) Biosynthesis)

The riboflavin (vitamin B2) biosynthesis pathway, which is essential for most bacteria and parasites but absent in humans, presents a prime target for the development of novel antimicrobial agents. frontiersin.org Within this pathway, this compound is a key intermediate, specifically in its phosphorylated form, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DARPP). frontiersin.orgengineering.org.cn

GTP cyclohydrolase II catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to DARPP. frontiersin.orgfrontiersin.org This intermediate is then further processed by a series of enzymes. In fungi, DARPP is first reduced to 2,5-diamino-5-ribitylamino-4(3H)-pyrimidinone 5'-phosphate (DArPP) and then deaminated. engineering.org.cn In eubacteria, the order is reversed: deamination precedes reduction. engineering.org.cn The product of these reactions, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), is a precursor for the subsequent steps in riboflavin synthesis. frontiersin.orgfrontiersin.org

The enzymes involved in this pathway, such as GTP cyclohydrolase II and the subsequent deaminase and reductase enzymes, are attractive targets for inhibitor design. frontiersin.orgresearchgate.net By creating molecules that mimic the structure of intermediates like DARPP, researchers can develop potent and selective inhibitors of these enzymes, thereby disrupting the riboflavin supply of pathogenic microorganisms.

Table 1: Key Intermediates in the Riboflavin Biosynthesis Pathway

| Compound Name | Abbreviation | Role in Pathway |

| 2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate | DARPP | Product of GTP cyclohydrolase II; key pyrimidine (B1678525) intermediate. frontiersin.orgengineering.org.cn |

| 2,5-Diamino-5-ribitylamino-4(3H)-pyrimidinone 5'-phosphate | DArPP | Reduced form of DARPP in the fungal pathway. engineering.org.cn |

| 5-Amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate | ARPP | Deaminated product of DARPP in the eubacterial pathway. engineering.org.cn |

| 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | ArP | Precursor for lumazine (B192210) synthase, formed after deamination and reduction of DARPP. frontiersin.orgfrontiersin.org |

Development of Antifolate Agents

The diaminopyrimidine scaffold is a well-established pharmacophore in the design of antifolate agents. These compounds interfere with the action of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cellular replication. nih.govnih.gov

Derivatives of 2,4-diaminopyrimidine (B92962) are known to be potent inhibitors of DHFR. nih.govnih.gov For instance, researchers have synthesized and evaluated various 2,4-diamino-5-substituted pyrimidine derivatives as nonclassical antifolates. nih.gov These compounds are designed to passively diffuse through cell membranes, overcoming resistance mechanisms associated with active transport. nih.gov Molecular docking studies have shown that the pyrimidine ring of these inhibitors forms crucial hydrogen bonds within the active site of DHFR. nih.gov

Furthermore, fused pyrimidine ring systems, such as pyrrolo[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, have been extensively studied as antifolates. nih.govacs.org The 2,4-diamino substitution pattern is considered important for potent DHFR inhibition. nih.gov By modifying the substituents on the pyrimidine ring and the fused heterocyclic system, researchers can fine-tune the inhibitory activity and selectivity of these compounds. nih.govacs.org

Scaffold for Novel Compound Libraries

The this compound core and its isomers serve as versatile scaffolds for the generation of diverse compound libraries. These libraries are essential tools in drug discovery for exploring chemical space and identifying novel bioactive molecules.

Exploration of Structure-Activity Relationships (SAR)

By systematically modifying the substituents at various positions of the diaminopyrimidinone ring, chemists can generate libraries of related compounds. These libraries are then screened for biological activity, and the results are used to establish structure-activity relationships (SAR). SAR studies provide valuable insights into how specific structural features of a molecule contribute to its biological activity, guiding the optimization of lead compounds. acs.orgresearchgate.net

For example, SAR studies on 2,4-diamino-thienopyrimidines have demonstrated the influence of different substituents at the 2, 4, and 6 positions on their antimalarial activity. researchgate.net Similarly, research on pyrazolylpyrimidinones has explored the impact of polar groups at the R1 and R2 positions of the pyrimidinone core on their antitubercular activity. acs.org These studies are crucial for designing more potent and selective drug candidates.

Lead Compound Identification for Bioactive Molecules

Compound libraries based on the diaminopyrimidine scaffold have been instrumental in the identification of lead compounds for a variety of therapeutic targets. rjptonline.orgnih.gov High-throughput screening of these libraries against specific biological targets, such as protein kinases, can reveal novel inhibitors. nih.gov

The pyrimidine core is a known "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.govnih.gov This property has been exploited to develop inhibitors for understudied kinases implicated in neurodegeneration. nih.gov By creating a library of aminopyrimidines with diverse side chains, researchers have successfully identified potent and selective lead compounds for kinases like DRAK1, BMP2K, and MARK3/4. nih.gov

Biochemical Tool in Pathway Elucidation

While not extensively documented as a standalone tool, the inherent role of this compound derivatives as intermediates in metabolic pathways makes them de facto biochemical tools for elucidating these very pathways. The identification of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate as a product in the riboflavin biosynthesis pathway was a critical step in understanding the sequence of enzymatic reactions. nih.govresearchgate.net

By synthesizing and using isotopically labeled versions of this intermediate, researchers can trace its metabolic fate and identify the enzymes that act upon it. This approach helps to confirm the proposed steps in a biosynthetic pathway and can lead to the discovery of previously unknown enzymes or regulatory mechanisms. The accumulation of such intermediates in mutant organisms that lack a specific enzyme further solidifies their position within the pathway.

Investigating Metabolic Flux and Enzyme Mechanisms

The study of this compound and its phosphorylated ribosyl derivatives is crucial for understanding the metabolic flux through the purine (B94841) and riboflavin biosynthesis pathways. As a key intermediate, its formation and subsequent conversion are catalyzed by specific enzymes, the investigation of which provides deep insights into their mechanisms.

The biosynthesis of riboflavin begins with Guanosine triphosphate (GTP), which is transformed by the enzyme GTP cyclohydrolase II into 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP), also known as 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. wikipedia.orgnih.govfrontiersin.org This initial step channels purine metabolites into the riboflavin pathway. The study of this enzymatic reaction is fundamental to understanding the regulation of flux between these two essential metabolic routes.

Following its formation, DARPP is a substrate for a bifunctional deaminase/reductase enzyme. nih.govfrontiersin.org This enzyme catalyzes two critical transformations: the deamination of the pyrimidine ring and the reduction of the ribosyl side chain to a ribityl group, ultimately forming 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ArPP). frontiersin.org The order of these two reactions can differ between organisms; in bacteria, deamination typically precedes reduction, whereas the reverse is true in yeast and archaea. frontiersin.org

Detailed kinetic and structural studies of these enzymes, such as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate reductase, allow researchers to elucidate their precise catalytic mechanisms. researchgate.netnih.gov For instance, research on the reductase from Methanocaldococcus jannaschii has revealed that it catalyzes the conversion of its substrate at a specific rate and pH, is a homodimer, and its folding pattern resembles that of dihydrofolate reductase. researchgate.net Such studies are vital for understanding how these enzymes function at a molecular level and how they control the flow of metabolites through the pathway.

Table 1: Enzymes Involved in the Metabolism of this compound Derivatives

| Enzyme | Substrate | Product | Organism Example(s) |

| GTP cyclohydrolase II | Guanosine triphosphate (GTP) | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP) | Escherichia coli, Plants, Yeast |

| 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate reductase | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP) | 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5'-phosphate (DARIPP) | Methanocaldococcus jannaschii |

| Diaminohydroxyphosphoribosylaminopyrimidine deaminase | 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine | 5-amino-6-(5-phosphoribosylamino)uracil | Escherichia coli |

This table provides an overview of key enzymes that utilize derivatives of this compound as substrates, highlighting their role in metabolic pathways.

Elucidating Complex Biological Processes

The study of this compound and its derivatives is instrumental in elucidating the complex biological process of riboflavin (Vitamin B2) biosynthesis. This pathway is essential for most microorganisms and plants but is absent in animals, making its enzymes potential targets for antimicrobial agents. nih.govresearchgate.net

The formation of the pyrimidine core from GTP marks a critical juncture in cellular metabolism, diverting a key purine nucleotide into a specialized biosynthetic pathway. wikipedia.orgresearchgate.net The entire sequence of events, from the opening of the GTP imidazole (B134444) ring to the eventual formation of riboflavin, is a multi-step process involving several key intermediates derived from this compound.

The pathway proceeds from 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP) through a series of enzymatic modifications. nih.govfrontiersin.org These modifications, including deamination and side-chain reduction, lead to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), which is a direct precursor to the lumazine ring system of riboflavin. nih.govresearchgate.net The condensation of ArP with 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) yields 6,7-dimethyl-8-ribityllumazine. nih.gov The final step is a dismutation reaction catalyzed by riboflavin synthase, which combines two molecules of the lumazine derivative to form one molecule of riboflavin and recycles one molecule of ArP. nih.gov

By identifying and characterizing each intermediate, including the pivotal pyrimidine derivatives, and the enzymes that catalyze their conversion, scientists have been able to map out this intricate and vital biological process. This detailed understanding not only illuminates a fundamental aspect of microbial and plant biochemistry but also provides the foundational knowledge required for developing inhibitors against this pathway.

Table 2: Key Pyrimidine Intermediates in Riboflavin Biosynthesis

| Compound Name | Abbreviation | Role in Pathway |

| Guanosine triphosphate | GTP | Starting precursor from purine metabolism |

| 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate | DARPP | First committed intermediate in the riboflavin pathway, formed from GTP. nih.gov |

| 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5'-phosphate | DARIPP | Product of the reduction of DARPP's side chain (in fungi and archaea). researchgate.net |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | ArP | Precursor that condenses to form the lumazine ring. nih.gov |

| Riboflavin | Vitamin B2 | Final product of the biosynthetic pathway |

This table outlines the progression of key intermediates, starting from the purine precursor GTP, through the central pyrimidine derivatives, to the final product, riboflavin.

Future Research Directions and Emerging Paradigms

Development of Advanced Synthetic Methodologies

The creation of 2,5-Diamino-4(1H)-pyrimidinone and its derivatives remains fundamental to its ongoing study. While traditional methods of synthesis are well-known, future work is expected to focus on creating more effective, environmentally friendly, and adaptable techniques. tubitak.gov.trbenthamdirect.com There is significant interest in applying green chemistry principles to lessen the environmental footprint of synthesis. This involves utilizing safer solvents, renewable raw materials, and catalytic reactions to cut down on waste and energy usage.